molecular formula C14H24Cl2N2O B4652330 (2-methoxybenzyl)(4-piperidinylmethyl)amine dihydrochloride

(2-methoxybenzyl)(4-piperidinylmethyl)amine dihydrochloride

Cat. No. B4652330
M. Wt: 307.3 g/mol
InChI Key: RJLHKFGCMPDXAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-methoxybenzyl)(4-piperidinylmethyl)amine dihydrochloride, also known as MPMD, is a chemical compound that has gained increasing attention in the scientific research community due to its potential therapeutic applications.

Mechanism of Action

(2-methoxybenzyl)(4-piperidinylmethyl)amine dihydrochloride’s mechanism of action involves binding to the sigma-1 receptor on the surface of cells. This binding leads to the activation of various signaling pathways, including the inhibition of voltage-gated calcium channels and the activation of the PI3K/Akt signaling pathway. These pathways are involved in the regulation of neuronal activity and have been linked to the modulation of mood and behavior.
Biochemical and Physiological Effects:
(2-methoxybenzyl)(4-piperidinylmethyl)amine dihydrochloride has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of calcium homeostasis, and the induction of neurotrophic factor expression. These effects are thought to underlie the compound’s therapeutic potential in the treatment of various conditions.

Advantages and Limitations for Lab Experiments

One advantage of (2-methoxybenzyl)(4-piperidinylmethyl)amine dihydrochloride for lab experiments is its high potency and selectivity for the sigma-1 receptor. This allows for precise targeting of the receptor and reduces the risk of off-target effects. However, one limitation of (2-methoxybenzyl)(4-piperidinylmethyl)amine dihydrochloride is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

Future research on (2-methoxybenzyl)(4-piperidinylmethyl)amine dihydrochloride could explore its potential as a therapeutic agent for various conditions, including depression, anxiety, and addiction. Additionally, further studies could investigate the underlying mechanisms of (2-methoxybenzyl)(4-piperidinylmethyl)amine dihydrochloride’s therapeutic effects, as well as its potential side effects and toxicity. Finally, research could also focus on the development of more water-soluble forms of (2-methoxybenzyl)(4-piperidinylmethyl)amine dihydrochloride to facilitate its use in experimental settings.

Scientific Research Applications

(2-methoxybenzyl)(4-piperidinylmethyl)amine dihydrochloride has shown potential as a therapeutic agent in the treatment of various conditions, including depression, anxiety, and addiction. Studies have shown that (2-methoxybenzyl)(4-piperidinylmethyl)amine dihydrochloride acts as a selective agonist of the sigma-1 receptor, a protein that is involved in various cellular processes, including neuronal signaling and calcium regulation. Activation of the sigma-1 receptor has been linked to the regulation of mood and behavior, making it a promising target for therapeutic intervention.

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-1-piperidin-4-ylmethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O.2ClH/c1-17-14-5-3-2-4-13(14)11-16-10-12-6-8-15-9-7-12;;/h2-5,12,15-16H,6-11H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJLHKFGCMPDXAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNCC2CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methoxybenzyl)(piperidin-4-ylmethyl)amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-methoxybenzyl)(4-piperidinylmethyl)amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
(2-methoxybenzyl)(4-piperidinylmethyl)amine dihydrochloride
Reactant of Route 3
Reactant of Route 3
(2-methoxybenzyl)(4-piperidinylmethyl)amine dihydrochloride
Reactant of Route 4
Reactant of Route 4
(2-methoxybenzyl)(4-piperidinylmethyl)amine dihydrochloride
Reactant of Route 5
(2-methoxybenzyl)(4-piperidinylmethyl)amine dihydrochloride
Reactant of Route 6
(2-methoxybenzyl)(4-piperidinylmethyl)amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.